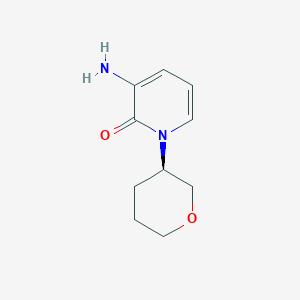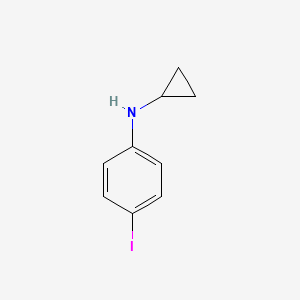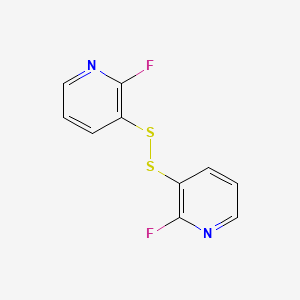
1,2-Bis(2-fluoropyridin-3-yl)disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-fluoropyridin-3-yl)disulfane is an organosulfur compound featuring two pyridine rings substituted with fluorine atoms at the 2-position and connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-fluoropyridin-3-yl)disulfane typically involves the reaction of 2-fluoropyridine-3-thiol with an oxidizing agent. One common method includes the use of sodium hydroxide and potassium hexacyanoferrate(III) in an aqueous medium under an inert atmosphere . The reaction proceeds at room temperature and yields the desired disulfane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling large quantities of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2-fluoropyridin-3-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(2-fluoropyridin-3-yl)disulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.
Mécanisme D'action
The mechanism of action of 1,2-Bis(2-fluoropyridin-3-yl)disulfane involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to interact with thiol-containing biomolecules, modulating their activity and function. The fluorine atoms on the pyridine rings can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(5-nitropyridin-2-yl)disulfane: Similar structure but with nitro groups instead of fluorine atoms.
1,2-Bis(2-fluoropyridin-4-yl)disulfane: Similar structure but with fluorine atoms at the 4-position.
Uniqueness
1,2-Bis(2-fluoropyridin-3-yl)disulfane is unique due to the specific positioning of the fluorine atoms at the 2-position on the pyridine rings. This positioning can significantly influence the compound’s electronic properties and reactivity compared to other disulfane derivatives.
Propriétés
Formule moléculaire |
C10H6F2N2S2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-fluoro-3-[(2-fluoropyridin-3-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6F2N2S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H |
Clé InChI |
NCSKRPNFAIAAMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)SSC2=C(N=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


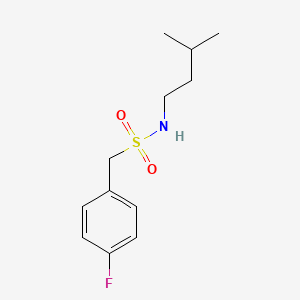
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
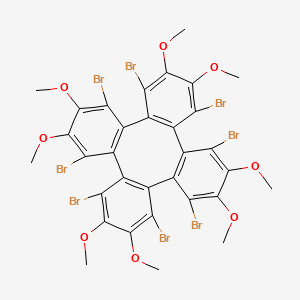

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)

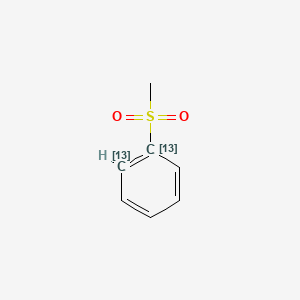
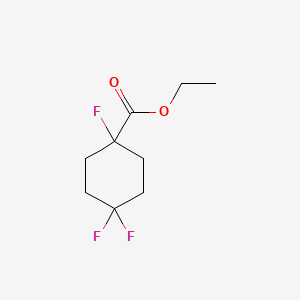
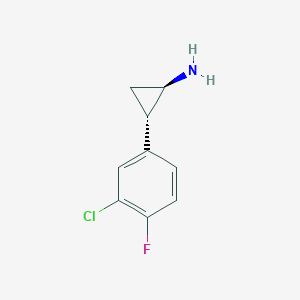
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
